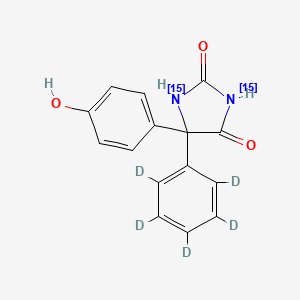

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2

概要

説明

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is a synthetic organic compound characterized by the presence of a hydantoin ring substituted with hydroxyphenyl and phenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized to yield the desired hydantoin derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

化学反応の分析

Types of Reactions

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydroxy derivatives.

科学的研究の応用

Pharmaceutical Applications

Metabolite Analysis

One of the primary applications of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is in the analysis of drug metabolites. It is a known metabolite of phenytoin, an anticonvulsant medication. High-pressure liquid chromatography (HPLC) methods have been developed to measure this metabolite in urine, providing sensitive and precise quantification capabilities. The method allows for the detection of the compound at concentrations as low as 300 ng/mL in urine samples, which is critical for therapeutic drug monitoring and pharmacokinetic studies .

Drug Binding Studies

The compound has been utilized in studies investigating drug binding sites and metabolism. Its isotopic labeling facilitates tracking within biological systems, allowing researchers to understand better how drugs interact with transport proteins and their distribution in tissues . For example, the compound can be used to identify specific binding interactions by employing techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Research

Transport Mechanisms

Research has shown that this compound plays a role in studying cellular glucose transport mechanisms across biological membranes. Its ability to act as a tracer enables scientists to investigate how substances are transported within human placental barriers and other cellular structures .

In Vivo Studies

The compound has been applied in metabolic studies to assess tissue distribution and metabolic pathways. This includes examining how the hydantoin derivatives are processed within living organisms, providing insights into their pharmacological effects and potential therapeutic uses .

Environmental Applications

Biodegradation Studies

Another emerging application is in environmental science, where isotopically labeled compounds like this compound are used to study biodegradation processes. By tracing these compounds in various environmental matrices, researchers can gain insights into the degradation pathways of pharmaceuticals and their metabolites in ecosystems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Methodology/Technique Used |

|---|---|---|

| Pharmaceutical | Metabolite analysis of phenytoin | High-pressure liquid chromatography |

| Drug Binding | Investigation of drug interactions | Nuclear magnetic resonance spectroscopy |

| Biochemical Research | Study of glucose transport across membranes | Tracer studies |

| In Vivo Studies | Tissue distribution and metabolic pathway analysis | Isotope labeling techniques |

| Environmental Science | Biodegradation assessment | Tracing degradation pathways |

Case Studies

-

Pharmacokinetic Study of Phenytoin Metabolism

A study utilized this compound to investigate the metabolic pathways of phenytoin in humans. The findings highlighted significant differences in metabolite profiles based on genetic variations among individuals, emphasizing the importance of personalized medicine . -

Transport Mechanism Analysis

In another research project, the compound was employed to trace glucose transport across human placental cells. The results indicated that certain transport proteins preferentially facilitated the movement of hydantoins, providing valuable insights into nutrient transfer during pregnancy .

作用機序

The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The hydantoin ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

類似化合物との比較

Similar Compounds

5-(4-Hydroxyphenyl)hydantoin: Similar structure but lacks the phenyl group.

5-Phenylhydantoin: Similar structure but lacks the hydroxyphenyl group.

4-Hydroxyphenylhydantoin: Similar structure but lacks the phenyl group.

Uniqueness

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 is unique due to the presence of both hydroxyphenyl and phenyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

生物活性

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, also known as HPPHcom, is a derivative of phenytoin, a widely used anticonvulsant. This compound has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article reviews the biological activity of HPPHcom, focusing on its pharmacokinetics, metabolic pathways, and clinical implications, supported by relevant case studies and research findings.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- Isotopes : Contains deuterium (D) and nitrogen-15 (N) for enhanced analytical detection.

Pharmacokinetics

The pharmacokinetics of HPPHcom have been studied primarily in relation to its parent compound, phenytoin. Research indicates that HPPHcom can influence the metabolism of phenytoin, particularly in patients with renal impairment. A study highlighted significant discrepancies in phenytoin plasma concentrations measured by different assay methods, which were correlated with the levels of HPPHcom in patients with end-stage renal disease (ESRD). The findings suggest that elevated HPPHcom levels may lead to false elevations in phenytoin measurements due to cross-reactivity in immunoassays .

Metabolic Pathways

HPPHcom is primarily formed through the hydroxylation of phenytoin. The metabolism involves:

- Hydroxylation : Conversion of phenytoin to HPPHcom via cytochrome P450 enzymes.

- Conjugation : Further metabolism can involve glucuronidation or sulfation, affecting its excretion and bioavailability.

Study on ESRD Patients

A pivotal study examined the relationship between HPPHcom levels and phenytoin assays in ESRD patients. It was found that:

- Plasma Concentrations : In ESRD patients, the concentration of combined (unconjugated plus conjugated) HPPHcom was significantly elevated compared to those with normal renal function.

- Correlation with Assays : There was a strong correlation between HPPHcom levels and discrepancies observed in phenytoin concentrations measured by enzyme multiplied immunoassay technique (EMIT) versus high-pressure liquid chromatography (HPLC) .

Analytical Techniques

The detection and quantification of HPPHcom have been facilitated by advanced analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) : Utilized for separating metabolites in biological samples.

- Mass Spectrometry : Employed for precise identification and quantification of HPPHcom in plasma samples.

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Separation of metabolites | Effective for measuring HPPHcom levels |

| Mass Spectrometry | Identification of metabolites | High specificity and sensitivity |

特性

IUPAC Name |

5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEDURHPFVXALT-KUBOYCFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[15NH]C(=O)[15NH]2)C3=CC=C(C=C3)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。